molecular formula C19H18N4O3S B12127456 N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide

Cat. No.: B12127456
M. Wt: 382.4 g/mol
InChI Key: HNSCOXOZVNBRKJ-UHFFFAOYSA-N
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Description

  • N-(3-methoxyphenyl)-2-{[6-(4-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a chemical compound with the molecular formula C14H15NO3S.
  • It contains a 1,2,4-triazine ring system, which confers interesting properties.
  • The compound’s structure includes a methoxyphenyl group, a sulfanyl (thiol) group, and an acetamide moiety.
  • It may have applications in various fields due to its unique structure.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature.
    • Industrial production methods are also scarce, indicating that it might not be widely produced on a large scale.
  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would need further investigation.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains unknown.
    • Further studies are needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds.
    • exploring related triazine derivatives might provide insights into its uniqueness.

    Properties

    Molecular Formula

    C19H18N4O3S

    Molecular Weight

    382.4 g/mol

    IUPAC Name

    N-(3-methoxyphenyl)-2-[[6-(4-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide

    InChI

    InChI=1S/C19H18N4O3S/c1-12-6-8-13(9-7-12)17-18(25)21-19(23-22-17)27-11-16(24)20-14-4-3-5-15(10-14)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,23,25)

    InChI Key

    HNSCOXOZVNBRKJ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)OC

    Origin of Product

    United States

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